PIM-1 Kinase Inhibition: Isonicotinonitrile vs. Nicotinonitrile
In a head-to-head study of pyrazolyl-pyridine conjugates, isonicotinonitrile-based derivatives demonstrated systematically higher potency against PIM-1 kinase compared to their nicotinonitrile (3-cyanopyridine) counterparts. Compound 9 (isonicotinonitrile scaffold) exhibited an IC50 of 20.4 nM against PIM-1, whereas the nicotinonitrile-containing analog series yielded substantially weaker inhibition (IC50 values >100 nM for structurally matched comparators) . The difference in nitrile position (4- vs. 3-substitution on the pyridine ring) alters the vector and electronic character of the key hydrogen-bond acceptor, directly impacting binding pocket complementarity .
| Evidence Dimension | PIM-1 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 20.4 nM (isonicotinonitrile-derived Compound 9) |
| Comparator Or Baseline | >100 nM (nicotinonitrile analog series) |
| Quantified Difference | ≥5-fold greater potency for isonicotinonitrile scaffold |
| Conditions | In vitro PIM-1 kinase inhibition assay; Compound 9 synthesized via heterocyclization of acetohydrazide derivative with ethyl cyanoacetate |
Why This Matters
Procurement of the correct isonicotinonitrile regioisomer is essential for achieving nanomolar potency in PIM-1-targeted programs; substitution with a nicotinonitrile analog would result in ≥5-fold loss of activity, compromising assay sensitivity and SAR interpretation.
- [1] Nafie MS, Hamza A, Moustafa AH, El-Sayed HA, El Rayes SM, Morsy HA, Aboelmaged A. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Adv. 2024;14:39381-39394. DOI: 10.1039/D4RA07963A. View Source
